2-(4-Bromophenyl)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-1-[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrFNO3S/c20-15-5-3-14(4-6-15)12-19(23)22-11-1-2-18(13-22)26(24,25)17-9-7-16(21)8-10-17/h3-10,18H,1-2,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTFGOAAGBIPMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Bromophenyl)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone , a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.
Chemical Structure and Synthesis
The molecular formula of the compound is . Its structure features a piperidine ring substituted with a bromophenyl group and a sulfonyl group, which are crucial for its biological activity.
Synthesis
The synthesis typically involves several steps:
- Formation of the Piperidine Ring : The initial step includes the reaction of piperidine with appropriate acyl chlorides.
- Introduction of the Bromophenyl and Fluorophenyl Groups : Electrophilic aromatic substitution reactions are employed to attach these groups.
- Sulfonation : The introduction of the sulfonyl group can be achieved through the reaction with sulfonyl chlorides under basic conditions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar piperidine derivatives, providing insights into the potential effectiveness of this compound:
- Minimum Inhibitory Concentration (MIC) : Compounds similar to this derivative have shown significant antimicrobial activity, with MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .
- Biofilm Inhibition : These compounds demonstrated a capacity to inhibit biofilm formation, which is critical in treating persistent infections .
| Compound | MIC (μg/mL) | Biofilm Reduction (%) |
|---|---|---|
| This compound | TBD | TBD |
| Similar Derivative 1 | 0.22 | 75 |
| Similar Derivative 2 | 0.25 | 80 |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Studies suggest that piperidine derivatives can inhibit key enzymes involved in bacterial metabolism, such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase .
- Receptor Interaction : The bromophenyl group can engage hydrophobic pockets in proteins, while the sulfonyl group may form hydrogen bonds with amino acid residues, modulating enzyme or receptor activity .
Case Studies
Several investigations have highlighted the therapeutic potential of piperidine derivatives:
- Antimicrobial Studies : A study demonstrated that a related compound exhibited potent activity against resistant strains of bacteria, suggesting that modifications on the piperidine ring can enhance efficacy .
- Cytotoxicity Assessments : In vitro tests showed low hemolytic activity (<15% lysis), indicating a favorable safety profile for potential therapeutic applications .
- Combination Therapies : Research indicated that these compounds could act synergistically with established antibiotics like Ciprofloxacin, reducing their MICs and enhancing overall antimicrobial efficacy .
Comparison with Similar Compounds
Research Implications
- Drug Discovery : Sulfonamide and piperidine motifs are common in kinase inhibitors and antimicrobial agents. The target compound’s sulfonyl-piperidine system may optimize target affinity and pharmacokinetics .
- Materials Science : Bromine and fluorine atoms enhance flame retardancy and electronic properties, relevant for polymer or OLED applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
